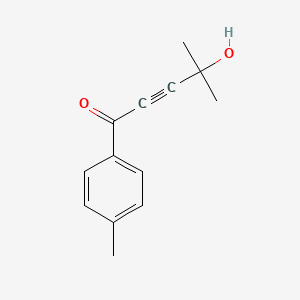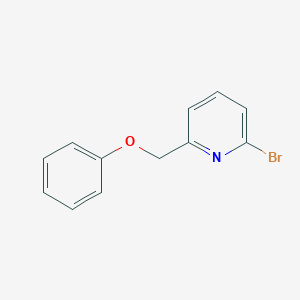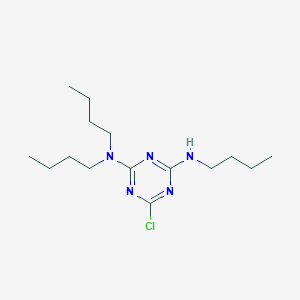
1-Ethenyl-4-(4-phenylbutyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-4-(4-phenylbutyl)benzene is an organic compound with the molecular formula C18H20. It is a derivative of benzene, characterized by the presence of an ethenyl group (vinyl group) and a phenylbutyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Ethenyl-4-(4-phenylbutyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with 4-phenylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to a vinylation reaction using acetylene gas in the presence of a palladium catalyst to introduce the ethenyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by vinylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-4-(4-phenylbutyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used for reduction.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Ethenyl-4-(4-phenylbutyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethenyl-4-(4-phenylbutyl)benzene involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, while the benzene ring can participate in π-π stacking interactions with other aromatic compounds. These interactions can influence the compound’s reactivity and its effects in different applications.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethenyl-4-ethylbenzene: Similar structure but with an ethyl group instead of a phenylbutyl group.
1-Ethenyl-4-phenylbenzene: Similar structure but without the butyl chain.
4-Ethenylstyrene: Similar structure but with a styrene backbone.
Uniqueness
1-Ethenyl-4-(4-phenylbutyl)benzene is unique due to the presence of both an ethenyl group and a phenylbutyl group, which confer distinct reactivity and properties compared to other benzene derivatives. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
171103-68-7 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
1-ethenyl-4-(4-phenylbutyl)benzene |
InChI |
InChI=1S/C18H20/c1-2-16-12-14-18(15-13-16)11-7-6-10-17-8-4-3-5-9-17/h2-5,8-9,12-15H,1,6-7,10-11H2 |
Clave InChI |
JHTICDZLXFNVKL-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)CCCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide](/img/structure/B14256526.png)
![N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine](/img/structure/B14256527.png)


![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)

![1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane](/img/structure/B14256556.png)

![(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol](/img/structure/B14256571.png)



![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)

